molecular formula C7H12ClN3O2 B12278533 (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride

(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride

Cat. No.: B12278533
M. Wt: 205.64 g/mol
InChI Key: UYSVQTDJUMYKHZ-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acids It features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction may yield reduced imidazole derivatives .

Scientific Research Applications

(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

2-amino-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H

InChI Key

UYSVQTDJUMYKHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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